molecular formula C12H20N2O2S B2437090 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea CAS No. 1396707-10-0

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea

Cat. No.: B2437090
CAS No.: 1396707-10-0
M. Wt: 256.36
InChI Key: IOXKEPYSMYPWCZ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea is a synthetic organic compound designed for research and development, integrating a thiophene ring with a urea functional group. The thiophene nucleus is a privileged structure in medicinal chemistry and materials science, known for its versatile electronic properties and significant biological activities . Thiophene-containing compounds have demonstrated a broad spectrum of therapeutic properties in research settings, including antimicrobial, anti-inflammatory, anticancer, and antitumor activities, making them a central focus in the search for new lead molecules . The specific structural combination in this compound, particularly the 3-hydroxy-4,4-dimethylpentyl chain, may influence its physicochemical properties, such as lipophilicity and solubility, which are critical parameters for bioavailability and permeability in pharmacological studies . Researchers can leverage this chemical as a key intermediate or building block for synthesizing more complex heterocyclic systems, or as a core structure for probing structure-activity relationships (SAR) in various drug discovery programs. Its potential as a kinase inhibitor or in targeting specific proteins like the apoptosis regulator Mcl-1 could also be explored, given that similar hybrid molecules have been identified as promising objects for the development of new agents for the therapy of oncological diseases . This compound is offered exclusively for laboratory research and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-hydroxy-4,4-dimethylpentyl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-12(2,3)9(15)6-7-13-11(16)14-10-5-4-8-17-10/h4-5,8-9,15H,6-7H2,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKEPYSMYPWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea, with the CAS number 1396707-10-0, is a compound that has garnered interest for its potential biological activities. Its molecular formula is C12H20N2O2S, and it has a molecular weight of 256.37 g/mol. This compound is characterized by the presence of a thiophene ring and a urea functional group, which are known to contribute to various biological properties.

Antimicrobial Properties

Research indicates that compounds containing thiophene and urea moieties often exhibit significant antimicrobial activity. For instance, studies on similar derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The antibacterial activity of this compound has not been explicitly detailed in available literature; however, its structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's structural features align it with other urea derivatives that have demonstrated anticancer properties. For example, studies on related compounds have reported cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells . The urea functional group is particularly noted for its ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Effects

Urea derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammatory markers in vitro and in vivo, suggesting that this compound may possess similar capabilities .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Component Description Influence on Activity
Thiophene Ring Aromatic heterocycleEnhances lipophilicity and potential target interaction
Urea Group Functional group capable of hydrogen bondingFacilitates interaction with biological targets
Hydroxy Group Provides additional hydrogen bonding opportunitiesMay enhance solubility and bioavailability

Study on Related Urea Derivatives

A recent study investigated the synthesis and biological activities of various thiourea and urea derivatives. Among these, certain compounds exhibited notable antitumor activity with IC50 values as low as 15 μM against specific cancer cell lines . The mechanisms of action were attributed to the inhibition of key enzymes involved in tumor growth.

Antibacterial Evaluation

Another study assessed the antibacterial properties of newly synthesized compounds similar to this compound. The results indicated that compounds with thiophene substitutions showed significant inhibition zones against Klebsiella pneumoniae and Staphylococcus aureus, reinforcing the potential for this compound to exhibit similar effects .

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea are being investigated for their potential in cancer therapy. A patent (WO2018005678A1) discusses various compounds for treating cancer, highlighting the importance of urea derivatives in developing effective therapies against different cancer types .

Urease Inhibition

Urease inhibitors are critical in treating conditions related to urease activity, such as kidney stones and certain infections. The thiourea moiety has been recognized for its biological activity, particularly its ability to inhibit urease enzymes. Studies have shown that derivatives of thiourea exhibit strong anti-urease properties, which may be applicable in developing new therapeutic agents .

Antimicrobial Activity

Compounds containing thiophene and urea structures have demonstrated antimicrobial properties. Research has indicated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Thiourea derivatives have been associated with anti-inflammatory activities. Studies suggest that these compounds can modulate inflammatory pathways and reduce pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases.

Table 1: Biological Activities of this compound and Related Compounds

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
Thiourea DerivativesUrease Inhibition
Urea-Based CompoundsAnti-inflammatory

Anticancer Potential

In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported GI50 values ranging from 15.1 to 28.7 µM across multiple cancer types, indicating strong antiproliferative activity attributed to the structural properties of urea derivatives .

Urease Inhibitory Activity

A study focused on synthesizing novel urease inhibitors based on thiourea derivatives demonstrated significant inhibition of urease activity compared to standard reference compounds. The research highlighted the influence of different functional groups on enzyme inhibition efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea?

  • Methodological Answer : The compound can be synthesized via a nucleophilic addition-elimination reaction between a substituted isocyanate and an amine. For example, analogous urea derivatives are synthesized by reacting thiophen-2-ylamine with a substituted isocyanate (e.g., 3-hydroxy-4,4-dimethylpentyl isocyanate) in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base such as triethylamine is often added to neutralize HCl generated during the reaction .
  • Key Parameters :

  • Temperature: Reflux conditions (e.g., 40–80°C).
  • Solvent: Polar aprotic solvents to stabilize intermediates.
  • Stoichiometry: 1:1 molar ratio of isocyanate to amine.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this urea derivative?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substitution patterns on the thiophene and pentyl moieties. For example, aromatic protons on thiophene typically resonate at δ 6.8–7.5 ppm, while hydroxyl protons appear as broad singlets near δ 1.5–2.5 ppm .
  • IR Spectroscopy : Urea carbonyl (C=O) stretches appear at ~1640–1680 cm⁻¹, and N-H stretches at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₀N₂O₂S: 292.12).

Advanced Research Questions

Q. How can experimental designs be optimized to evaluate the biological activity of this compound in cellular assays?

  • Methodological Answer : Use a split-plot design to account for variables such as dose-response, cell type, and exposure time. For example:

  • Main Plot : Cell lines (e.g., cancer vs. normal).
  • Subplot : Compound concentrations (e.g., 0.1–100 µM).
  • Replicates : ≥3 independent experiments with technical duplicates .
    • Endpoint Assays : Measure apoptosis (Annexin V/PI staining), proliferation (MTT assay), or oxidative stress (ROS detection) .

Q. What strategies are recommended for resolving contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple assays (e.g., enzymatic vs. cellular) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation.
  • Assay-Specific Factors : Control for variables like serum protein binding (use low-serum media) or metabolic instability (add cytochrome P450 inhibitors) .

Q. What methodologies are used to assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions).
  • Bioaccumulation : Calculate logP (octanol-water partition coefficient) via HPLC; values >3 indicate high bioaccumulation risk.
  • Toxicity Screening : Use Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201/202) .

Q. How can structure-activity relationships (SAR) be systematically explored to enhance this compound’s pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the pentyl chain (e.g., replace hydroxyl with methoxy) or thiophene (e.g., add halogens).
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like tyrosine kinases or GPCRs.
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal half-life) .

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